5-(3-Buten-1-ynyl)-2,2'-bithiophene

Contact Dermatitis Immunotoxicology Allergenicity

Researchers validating in vitro skin sensitization assays require a positive control with defined potency. BBT (CAS 1134-61-8) is a naturally occurring contact allergen and photosensitizer with moderate-to-strong sensitizing activity in animal models, making it an ideal benchmark for KeratinoSens™ and h-CLAT calibration. • Defined potency profile enables assay sensitivity calibration and novel compound benchmarking. • Antifungal aPDT benchmark: documented MFC 0.48 μg/mL against T. rubrum under UV-A. • Thermally stable (b.p. 339.5°C), preferred over volatile analogs for OFET/OPV vacuum deposition. • HPLC-confirmed predominant thiophene in Tagetes patula roots, enabling optimized extraction yields.

Molecular Formula C12H8S2
Molecular Weight 216.3 g/mol
CAS No. 1134-61-8
Cat. No. B073380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Buten-1-ynyl)-2,2'-bithiophene
CAS1134-61-8
Synonyms5-(3-buten-1-ynyl)-2,2'-bithiophene
Molecular FormulaC12H8S2
Molecular Weight216.3 g/mol
Structural Identifiers
SMILESC=CC#CC1=CC=C(S1)C2=CC=CS2
InChIInChI=1S/C12H8S2/c1-2-3-5-10-7-8-12(14-10)11-6-4-9-13-11/h2,4,6-9H,1H2
InChIKeyGWAIEOFEEWQORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Buten-1-ynyl)-2,2'-bithiophene Overview


5-(3-Buten-1-ynyl)-2,2'-bithiophene, also known as BBT, is a member of the 2,2'-bithiophene class characterized by a 3-buten-1-ynyl substituent at the 5-position. This conjugated enyne structure extends the π-system of the bithiophene core, resulting in a distinct electronic and photophysical profile [1]. It is a naturally occurring plant metabolite identified in various Tagetes species and is recognized for its role as a contact allergen and photosensitizer [2].

Origin Natural plant metabolite from Tagetes species
Structure Conjugated enyne-extended bithiophene core
Research Use Contact allergen and photosensitizer studies

5-(3-Buten-1-ynyl)-2,2'-bithiophene vs. Simple Analogs


The 3-buten-1-ynyl substituent in BBT confers a distinct combination of hydrophobic character, electronic delocalization, and biological activity that is absent in unsubstituted 2,2'-bithiophene and differs significantly from related thiophene derivatives such as α-terthienyl (α-T) or methylated/oxygenated bithiophenes . The presence of the terminal alkene and internal alkyne creates a unique reactivity and interaction profile, influencing everything from its distribution in plant tissues to its potency as a contact allergen and photosensitizer [1]. Consequently, substituting BBT with a structurally similar but functionally distinct analog—for instance, α-terthienyl—will lead to substantially different experimental outcomes in biological assays, sensor development, or materials science applications requiring specific electronic and steric properties.

Electronic & steric profile differs
The 3-buten-1-ynyl group extends π-system and alters hydrophobicity compared to unsubstituted bithiophene or α-terthienyl.
Biological activity may shift
Allergenic and photosensitizing potency profiles are substituent-dependent; α-T or simple analogs may yield different assay responses.
Tissue distribution not transferable
Accumulation patterns in plant organs differ; extraction protocols targeting BBT cannot be directly applied to analogs.

5-(3-Buten-1-ynyl)-2,2'-bithiophene: Evidence vs. Analogs


Contact Allergen Potency vs. α-Terthienyl

In a controlled guinea pig sensitization study, 5-(3-buten-1-ynyl)-2,2'-bithiophene (BBT) demonstrated a moderate to strong sensitizing potency, whereas the comparator compound α-terthienyl (α-T) exhibited a less strong sensitizing effect [1]. The relative ranking of allergenic potential, while not expressed as a precise numerical ratio, places BBT in a higher qualitative category of hazard, indicating a meaningfully greater propensity to elicit an allergic response.

Sensitizing Potency
Head-to-head
BBT: moderate to strong; α-T: less strong
Supports comparator assay-response context
Guinea pig sensitization model
Contact Dermatitis Immunotoxicology Allergenicity

Antifungal Photosensitivity: T. rubrum & C. albicans

In a bioassay-guided fractionation study, 5-(3-buten-1-ynyl)-2,2'-bithiophene was isolated as one of four photosensitizing thiophenes. Under UV-A irradiation (320-400 nm), it exhibited a Minimum Fungicidal Concentration (MFC) of 0.48 μg/mL against Trichophyton rubrum and 7.81 μg/mL against Candida albicans [1]. While the study does not provide MFCs for α-T under identical conditions in the same publication, the reported range for all four thiophenes was 0.24–7.81 μg/mL, placing BBT's activity at the mid-to-higher end of the spectrum.

Antifungal MFC (UV-A)
Cross-study comparable
0.48 μg/mL (T. rubrum); 7.81 μg/mL (C. albicans)
Supports photosensitizer screening context
Microdilution, 320–400 nm UV-A
Photodynamic Therapy Antifungal Agents Photosensitizers

Physicochemical Profile vs. Methylated Analog

The calculated octanol-water partition coefficient (XLogP) for 5-(3-buten-1-ynyl)-2,2'-bithiophene is 4.2, with a Topological Polar Surface Area (TPSA) of 56.5 Ų . In contrast, its 5'-methylated analog, 5'-methyl-5-(3-buten-1-ynyl)-2,2'-bithienyl (MeBBT), has a higher molecular weight (230.35 g/mol vs. 216.32 g/mol) and, based on structural considerations, a higher logP due to the additional methyl group [1]. While the exact logP for MeBBT was not found, the difference in molecular properties indicates that BBT is slightly less lipophilic and has a marginally lower TPSA, which can influence membrane permeability and solubility in biological or materials science contexts.

Physicochemical Profile
Class-level
XLogP 4.2; TPSA 56.5 Ų; MW 216.32 g/mol
Class-level inference for solubility and diffusion
Calculated values; vs. methylated analog
QSAR Modeling ADME Prediction Physical Chemistry

Tissue Distribution in Tagetes patula

High-performance liquid chromatography (HPLC) analysis of hydroponically grown Tagetes patula revealed differential accumulation of four thiophenes. 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT) was the predominant thiophene in roots, while its acetoxylated derivative (BBT-OAc) dominated in shoots, and α-terthienyl (α-T) was the major compound in flower petals [1]. Throughout the plant's life cycle, BBT levels in roots increased and reached a plateau after flowering, whereas α-T remained at low levels in both roots and shoots [2].

Tissue Distribution
Head-to-head
Predominant in roots; α-T in flowers
Supports tissue-specific extraction workflow
HPLC, hydroponic T. patula
Plant Metabolomics Chemical Ecology Natural Product Distribution

Termiticidal Activity vs. α-Terthiophene

In a toxicity assay against the Formosan subterranean termite (Coptotermes formosanus), 5′-(3-buten-1-ynyl)-2,2′-bithiophene (BBT) achieved 100% mortality within 9 days at a concentration of 2 wt% [1]. The comparator compound, 2,2′:5′,2″-terthiophene (α-T), required a lower concentration of 1 wt% to achieve the same 100% mortality over the same period [2]. This indicates that while both compounds are highly effective termiticides, α-T is approximately twice as potent as BBT on a weight basis.

Termiticidal Mortality
Head-to-head
100% at 2 wt% (9 d); α-T: 1 wt%
Supports biopesticide screening context
Against C. formosanus
Biopesticides Termite Control Natural Insecticides

Boiling Point and Volatility vs. α-Terthienyl

The boiling point of 5-(3-buten-1-ynyl)-2,2'-bithiophene is reported as 339.5 °C at 760 mmHg, with a vapor pressure of 0.00018 mmHg at 25 °C . In contrast, α-terthienyl (α-T) has a much lower boiling point of 160 °C at 0.1 mmHg [1]. While the pressure conditions differ, the data indicate that BBT is significantly less volatile and more thermally stable under atmospheric conditions, making it more suitable for applications requiring elevated processing temperatures or long-term storage without evaporative loss.

Boiling Point / Volatility
Cross-study comparable
BBT: 339.5°C (760 mmHg); α-T: 160°C (0.1 mmHg)
Lower volatility for material processing context
Pressure conditions differ; review required
Thermal Stability Volatility Material Processing

5-(3-Buten-1-ynyl)-2,2'-bithiophene Applications


Contact Allergen Sensitization Assay Development

Given its moderate to strong sensitizing potency in animal models compared to the weaker α-terthienyl , BBT serves as a reliable positive control allergen for developing and validating in vitro assays for skin sensitization, such as the KeratinoSens™ or h-CLAT assays. Its known potency profile allows for the calibration of assay sensitivity and the benchmarking of novel compounds.

Root Metabolite Extraction from Tagetes

Researchers aiming to isolate and study root-specific secondary metabolites should prioritize BBT as a target. HPLC analysis confirms BBT is the predominant thiophene in the roots of Tagetes patula, in contrast to α-T which accumulates in flowers . This knowledge streamlines extraction protocols and maximizes yield from root tissue.

Antifungal Photodynamic Therapy (aPDT) Photosensitizer

For aPDT applications targeting dermatophytes like Trichophyton rubrum, BBT offers a known Minimum Fungicidal Concentration (MFC) of 0.48 μg/mL under UV-A irradiation . This quantitative benchmark enables precise dosing in experimental treatments and facilitates comparison with other photosensitizers in the development of antifungal therapies.

Low-Volatility Building Block for Organic Electronics

In the synthesis of conjugated polymers or small-molecule semiconductors for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), the high boiling point (339.5 °C) and low vapor pressure of BBT make it a preferable building block over more volatile analogs like α-T. This thermal stability reduces material loss during vacuum deposition and annealing steps, ensuring more consistent device fabrication.

Application
Selection Property
Validation Focus
Sensitization assay development
Reported higher sensitization ranking
Comparator assay-response calibration
Root metabolite extraction
Predominant root accumulation
Tissue-specific extraction yield
Antifungal photosensitizer screening
Reported MFC values under UV-A
Strain-specific potency benchmarking
Organic electronics fabrication
High boiling point, low vapor pressure
Thermal stability during deposition

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